molecular formula C13H21N3O3 B4307360 N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide

N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide

Cat. No.: B4307360
M. Wt: 267.32 g/mol
InChI Key: IYEOGHJGSNHDLV-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide is an organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to an acetamide moiety, and a 1,3-dimethyl-2,5-dioxoimidazolidin-4-yl group. It is of interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting a suitable diamine with a diketone under acidic or basic conditions. For instance, 1,3-dimethyl-2,5-dioxoimidazolidin-4-one can be prepared by the cyclization of N,N’-dimethylurea with glyoxal.

    Acylation Reaction: The imidazolidinone is then acylated with a suitable acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form the acetamide derivative.

    Cyclohexyl Substitution: Finally, the acetamide derivative is reacted with cyclohexylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles like amines or thiols replace the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)butyramide: Contains a butyramide group, offering different chemical properties.

Uniqueness

N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group provides steric hindrance, affecting its interaction with molecular targets, while the imidazolidinone ring contributes to its stability and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-15-10(12(18)16(2)13(15)19)8-11(17)14-9-6-4-3-5-7-9/h9-10H,3-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEOGHJGSNHDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781166
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide
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N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide
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N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide
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N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide
Reactant of Route 5
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N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide
Reactant of Route 6
N-cyclohexyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide

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